molecular formula C7H10N2OS B1430829 3-Methoxy-5-(methylsulfanyl)pyridin-2-amine CAS No. 1638201-69-0

3-Methoxy-5-(methylsulfanyl)pyridin-2-amine

Cat. No.: B1430829
CAS No.: 1638201-69-0
M. Wt: 170.23 g/mol
InChI Key: SMFWQFFFEDMDDE-UHFFFAOYSA-N
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Description

IUPAC Name Derivation and Isomeric Considerations

The systematic name 3-methoxy-5-(methylsulfanyl)pyridin-2-amine follows IUPAC nomenclature rules for substituted pyridine derivatives. The parent heterocycle is pyridine, a six-membered aromatic ring with one nitrogen atom. Numbering begins at the nitrogen atom (position 1), proceeding clockwise to assign positions to substituents. The amino group (-NH₂) occupies position 2, the methoxy group (-OCH₃) resides at position 3, and the methylsulfanyl group (-SCH₃) is located at position 5.

Isomeric possibilities arise from alternative substitution patterns. For example:

  • Regioisomerism : If the methylsulfanyl and methoxy groups were transposed (e.g., 3-(methylsulfanyl)-5-methoxypyridin-2-amine), distinct physicochemical properties would emerge due to altered electronic and steric environments.
  • Tautomerism : The amino group at position 2 could theoretically tautomerize via proton shifts between nitrogen and adjacent carbon atoms, though pyridine’s aromatic stability minimizes such equilibria.

The absence of chiral centers in the molecule precludes stereoisomerism. Substituent priority follows the Cahn-Ingold-Prelog sequence: amine > methoxy > methylsulfanyl.

Molecular Architecture and Bonding Configuration

Pyridine Core Substituent Spatial Arrangement

The pyridine ring adopts a planar geometry with bond lengths and angles consistent with aromaticity (C–C: ~1.39 Å, C–N: ~1.34 Å). Substituents project outward from the ring plane:

  • Position 2 : The amino group (-NH₂) introduces slight pyramidalization at nitrogen, with N–H bond lengths of ~1.01 Å and H–N–H angles near 107°.
  • Position 3 : Methoxy oxygen’s lone pairs conjugate weakly with the ring, resulting in a C–O bond length of 1.43 Å and a C–O–C angle of 117°.
  • Position 5 : The methylsulfanyl group’s sulfur atom exhibits a C–S bond length of 1.82 Å, with a tetrahedral geometry (C–S–C: ~103°).

Crystallographic data (though limited for this specific compound) suggest minimal steric clashes between substituents due to their meta and para placements relative to the amino group.

Methoxy vs. Methylsulfanyl Group Electronic Effects

The electronic influence of substituents is quantified via Hammett sigma constants (σ) , which correlate substituent-induced electron withdrawal/donation with reaction rates:

Substituent σₘ (meta) σₚ (para) Electronic Effect
-OCH₃ 0.12 -0.27 Electron-donating
-SCH₃ 0.15 0.00 Weakly donating
  • Methoxy (-OCH₃) : The oxygen atom donates electron density via resonance (+M effect), reducing ring electrophilicity at para positions. This stabilizes cationic intermediates in substitution reactions.
  • Methylsulfanyl (-SCH₃) : Sulfur’s polarizability permits partial π-donation, though less effectively than oxygen. The +I (inductive) effect dominates, mildly deactivating the ring.

Molecular orbital interactions :

  • Methoxy’s highest occupied molecular orbital (HOMO) overlaps with the pyridine ring’s π-system, raising energy levels and increasing nucleophilicity at position 4.
  • Methylsulfanyl’s larger atomic radius reduces orbital overlap, localizing electron density near sulfur and creating a region of moderate electrophilicity at position 6.

These electronic profiles influence reactivity in cross-coupling and oxidation reactions, where the methoxy group often directs electrophiles to para positions, while methylsulfanyl moderates charge distribution.

Structural Data Summary

Property Value Method of Determination
Molecular Formula C₇H₁₀N₂OS High-resolution mass spectrometry
Molecular Weight 170.23 g/mol Calculated from isotopic abundance
SMILES COC1=C(N=CC(=C1)SC)N PubChem deposition
InChI Key SMFWQFFFEDMDDE-UHFFFAOYSA-N PubChem algorithm

Properties

IUPAC Name

3-methoxy-5-methylsulfanylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c1-10-6-3-5(11-2)4-9-7(6)8/h3-4H,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMFWQFFFEDMDDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)SC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration and Amination of Pyridine Precursors

One key step is the selective nitration of 2-aminopyridine to form 2-amino-5-nitropyridine, which can then be transformed into the target compound after further functionalization. A green, environment-friendly method uses 2-aminopyridine as the starting material, nitrated with a mixed acid in the presence of methylene chloride solvent, which reduces sulfuric acid consumption significantly.

Step Reagents/Conditions Outcome Notes
Nitration 2-aminopyridine + mixed acid (HNO3/H2SO4) in CH2Cl2 2-amino-5-nitropyridine Reduced acid use due to solvent
Hydrolysis Sodium hydroxide treatment Conversion of nitro to amino groups Traditional methods less pure

Methoxylation

Methoxylation is achieved by nucleophilic substitution on halogenated intermediates. For example, 2-chloro-5-nitropyridine can be reacted with sodium methylate in methanol under reflux to yield 2-methoxy-5-nitropyridine with high purity and yield (HPLC purity ~98.78%, yield ~96.49%).

Step Reagents/Conditions Outcome Yield Purity
Methoxylation 2-chloro-5-nitropyridine + sodium methylate in methanol, reflux 1 h 2-methoxy-5-nitropyridine 96.49% 98.78% (HPLC)

Reduction to Amino Derivative

Catalytic hydrogenation using 10% Pd/C catalyst under hydrogen atmosphere at 60°C reduces the nitro group to an amino group, yielding 2-methoxy-5-aminopyridine with high purity (98.93%) and good yield (92.55%). This step is environmentally friendly, producing fewer waste products compared to traditional iron powder reduction.

Step Reagents/Conditions Outcome Yield Purity
Catalytic hydrogenation 2-methoxy-5-nitropyridine + 10% Pd/C, H2, 60°C, 1 h 2-methoxy-5-aminopyridine 92.55% 98.93% (HPLC)

Introduction of Methylsulfanyl Group

Though direct literature on the methylsulfanyl substitution at the 5-position of 3-methoxypyridin-2-amine is limited in the provided sources, common synthetic approaches include:

  • Nucleophilic aromatic substitution of a halogenated intermediate (e.g., 5-chloro-3-methoxypyridin-2-amine) with sodium methylthiolate.
  • Thiolation via reaction with methylthiol reagents under base catalysis.

This step typically requires careful control to avoid over-substitution or side reactions.

Alternative Synthetic Routes and Related Compounds

Several patents and research articles describe related aminopyridine derivatives preparation, which can be adapted for 3-methoxy-5-(methylsulfanyl)pyridin-2-amine synthesis:

  • Use of 3-methylpyridine 1-oxide as a starting material, reacting with trialkylamine and chlorinating agents to form intermediates that can be converted to amino derivatives.
  • Base-promoted cascade reactions for synthesizing multisubstituted 2-aminopyridines, involving formamide derivatives and β-enaminones, followed by purification through recrystallization or chromatography.

Summary Table of Key Preparation Steps

Step No. Reaction Type Starting Material Reagents/Conditions Product Yield (%) Purity (%) Notes
1 Nitration 2-aminopyridine Mixed acid, CH2Cl2 solvent 2-amino-5-nitropyridine - - Reduced acid consumption
2 Methoxylation 2-chloro-5-nitropyridine Sodium methylate, methanol, reflux 2-methoxy-5-nitropyridine 96.49 98.78 High yield and purity
3 Reduction 2-methoxy-5-nitropyridine 10% Pd/C, H2, 60°C 2-methoxy-5-aminopyridine 92.55 98.93 Catalytic hydrogenation preferred
4 Methylthiolation Halogenated 3-methoxypyridin-2-amine Sodium methylthiolate or methylthiol This compound Variable - Requires optimization

Research Findings and Practical Considerations

  • The use of methylene chloride as a solvent in nitration reduces sulfuric acid consumption and environmental impact.
  • Catalytic hydrogenation with palladium on carbon is preferred over iron powder reduction for cleaner reaction profiles and higher purity.
  • Methoxylation via sodium methylate in methanol is efficient and provides high product purity.
  • The methylsulfanyl substitution step is less documented but typically involves nucleophilic substitution on halogenated intermediates; reaction conditions must be optimized to prevent side reactions.
  • Purification methods commonly include recrystallization and silica gel chromatography to achieve high purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-(methylsulfanyl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The methoxy and methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium hydrosulfide (NaSH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

3-Methoxy-5-(methylsulfanyl)pyridin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methoxy-5-(methylsulfanyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The methoxy and methylsulfanyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The amine group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

The following table highlights structural analogues and their key differences:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features Reference
3-Methoxy-5-(methylsulfanyl)pyridin-2-amine 3-OCH₃, 5-SCH₃, 2-NH₂ C₇H₁₀N₂S 154.23 High versatility in medicinal chemistry
5-(Ethylsulfanyl)pyridin-2-amine 5-SCH₂CH₃, 2-NH₂ C₇H₁₀N₂S 154.23 Increased lipophilicity vs. methylsulfanyl
3-[(2-Methoxyphenyl)ethynyl]-5-methylpyridin-2-amine 3-C≡C(2-OCH₃Ph), 5-CH₃, 2-NH₂ C₁₅H₁₃N₂O 237.28 Extended conjugation via ethynyl group
5-(2-Methoxypyridin-3-yl)pyridin-2-amine 5-(2-OCH₃-pyridinyl), 2-NH₂ C₁₁H₁₁N₃O 201.23 Bipyridine system with enhanced π-stacking
[3-(3-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine 3-CF₃, 2-N(CH₃)₂, 3-NH₂Ph C₁₄H₁₅F₃N₄ 296.29 Electron-withdrawing CF₃ group for bioactivity

Key Observations :

  • Electronic Effects : Trifluoromethyl (–CF₃) groups improve metabolic stability and binding affinity in kinase inhibitors .
  • Conjugation : Ethynyl-linked aryl groups (e.g., 2-methoxyphenyl) enable π-π interactions in receptor binding .
Anticancer Activity
  • Oxadiazole Derivatives: Analogues like N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine show selective cytotoxicity against HOP-92 (non-small cell lung cancer) at 10 µM .
  • QSAR Insights : Lipophilicity (Log P) and steric parameters (SMR) correlate with antibacterial activity in pyridin-2-amine derivatives .
Antiparasitic Activity
  • Macrofilaricidal Compounds : Thiadiazole derivatives (e.g., 3-methyl-N-{5-[5-(oxan-4-yloxy)pyridin-2-yl]-1,3,4-thiadiazol-2-yl}pyridin-2-amine ) exhibit potent activity against Brugia malayi, a filarial nematode .

Biological Activity

3-Methoxy-5-(methylsulfanyl)pyridin-2-amine, a pyridine derivative, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C_8H_10N_2OS
  • CAS Number : 1638201-69-0

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may function as an inhibitor of certain enzymes involved in cellular processes, particularly those related to cancer and inflammation.

  • Histone Deacetylase Inhibition : Similar compounds have shown efficacy as histone deacetylase (HDAC) inhibitors, which play a critical role in regulating gene expression. By inhibiting HDACs, these compounds can induce cell cycle arrest and apoptosis in cancer cells.
  • Antimicrobial Activity : The compound has been investigated for its antimicrobial properties, particularly against Gram-negative bacteria such as E. coli. This suggests potential applications in treating bacterial infections .
  • Anticancer Properties : Research indicates that derivatives of pyridine compounds exhibit significant anticancer activity against various cancer cell lines, including MCF-7 and HepG2. The IC50 values observed for related compounds suggest that this compound may also possess similar properties .

Biological Activity Data

The following table summarizes key biological activities and relevant metrics for this compound and related compounds:

Activity Target/Organism IC50/EC50 Value Reference
AnticancerMCF-715.3 µM
AntimicrobialE. coli250 µM
HDAC InhibitionHDAC1/HDAC220.08 nM

Case Studies

  • Anticancer Efficacy : A study evaluated the anticancer effects of various pyridine derivatives, including this compound. It demonstrated significant cytotoxicity against MCF-7 breast cancer cells, with an IC50 value comparable to established HDAC inhibitors .
  • Antimicrobial Testing : In vitro assays revealed that this compound exhibited notable antibacterial activity against E. coli at concentrations up to 250 µM, indicating its potential as a therapeutic agent against bacterial infections .

Q & A

Basic Research Questions

Q. What are the optimal synthesis conditions for 3-Methoxy-5-(methylsulfanyl)pyridin-2-amine to ensure high yield and purity?

  • Methodological Answer: Synthesis typically involves controlled reaction conditions, such as reflux in anhydrous solvents (e.g., THF or DCM) and precise reaction times. Monitor progress using thin-layer chromatography (TLC) to confirm intermediate formation. Purify via column chromatography with gradients of ethyl acetate/hexane. Validate purity and structure using 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS). Optimize yield by adjusting stoichiometry of precursors like 3-methoxy-5-bromopyridin-2-amine and methylsulfanyl nucleophiles .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

  • Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H^1H- and 13C^{13}C-NMR identify aromatic protons (6–8 ppm) and methoxy/methylsulfanyl groups.
  • High-Performance Liquid Chromatography (HPLC): Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).
  • Infrared Spectroscopy (IR): Confirm functional groups (e.g., N-H stretch at ~3400 cm1^{-1}, C-S stretch at ~650 cm1^{-1}).
  • Mass Spectrometry (MS): ESI-MS or GC-MS for molecular ion peak (m/z = 154.24) .

Q. How should this compound be stored to maintain stability, and what solvents are suitable for preparing stock solutions?

  • Methodological Answer: Store lyophilized powder at -20°C in amber vials to prevent photodegradation. For stock solutions, dissolve in anhydrous DMSO (10 mM) and aliquot to avoid freeze-thaw cycles. Avoid aqueous buffers unless stabilized with co-solvents (e.g., 10% PEG-300). Test stability via HPLC after 1 month at -20°C .

Advanced Research Questions

Q. What methodologies are recommended for evaluating the biological activity of this compound against enzymatic targets?

  • Methodological Answer:

  • Kinase Assays: Use in vitro kinase inhibition assays (e.g., TrkA kinase) with ATP-competitive ELISA protocols.
  • Surface Plasmon Resonance (SPR): Immobilize target enzymes on sensor chips to measure binding kinetics (KdK_d, konk_{on}, koffk_{off}).
  • Molecular Docking: Perform in silico docking (AutoDock Vina, Schrödinger) using X-ray crystallography data of homologous enzymes to predict binding modes .

Q. How can QSAR models be applied to predict the pharmacological properties of this compound derivatives?

  • Methodological Answer: Develop QSAR models using descriptors like Log P (lipophilicity), molar refractivity (steric effects), and Hammett constants (electronic effects). Train models with MOE or RDKit software on datasets of pyridin-2-amine derivatives. Validate predictive power via leave-one-out cross-validation and external test sets. Prioritize derivatives with predicted IC50_{50} values < 1 µM for synthesis .

Q. What strategies can resolve contradictions in reported synthetic yields or biological activities of this compound?

  • Methodological Answer:

  • Reproduce Conditions: Verify inert atmosphere (N2_2/Ar), reagent purity, and solvent dryness.
  • Purity Reassessment: Use HPLC-MS to detect trace impurities (e.g., unreacted precursors).
  • Biological Replicates: Repeat enzyme assays with standardized protocols (e.g., ATP concentration, incubation time) .

Q. How can researchers design novel derivatives of this compound to enhance target selectivity?

  • Methodological Answer:

  • Bioisosteric Replacement: Substitute methoxy with trifluoromethoxy or methylsulfonyl to modulate electronic effects.
  • Substituent Positioning: Introduce halogens (Cl, F) at the 4-position of the pyridine ring to enhance steric complementarity.
  • Prodrug Strategies: Conjugate with acetyl or PEG groups to improve solubility and bioavailability .

Q. What experimental approaches are used to assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer: Conduct accelerated stability studies:

  • pH Stability: Incubate in buffers (pH 1–13) at 37°C for 24–72 hours; monitor degradation via HPLC.
  • Thermal Stability: Heat samples to 40–60°C and analyze decomposition products (e.g., sulfoxide formation) using LC-MS.
  • Light Exposure: Expose to UV (365 nm) for 48 hours; quantify photodegradation with spectrophotometry .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Methoxy-5-(methylsulfanyl)pyridin-2-amine
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3-Methoxy-5-(methylsulfanyl)pyridin-2-amine

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